molecular formula C7H11Cl3N2O B1381109 3-(2-Aminoethoxy)-5-chloropyridine dihydrochloride CAS No. 1803583-87-0

3-(2-Aminoethoxy)-5-chloropyridine dihydrochloride

Cat. No.: B1381109
CAS No.: 1803583-87-0
M. Wt: 245.5 g/mol
InChI Key: AANGACWPCXIVSA-UHFFFAOYSA-N
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Description

“3-(2-Aminoethoxy)pyridin-2-ol dihydrochloride” is a compound with a similar structure . It’s used in various scientific research and laboratory experiments.


Synthesis Analysis

The synthesis of similar compounds often involves the reaction of two starting materials, followed by a series of chemical transformations. For example, “2-(2-aminoethoxy) ethanol” was synthesized by reacting glycine and formaldehyde .


Chemical Reactions Analysis

The chemical reactions involving similar compounds are complex and can involve multiple steps . For instance, the synthesis of “2-(2-aminoethoxy) ethanol” involves several reactions, including the reaction of 2-aminoacetaldehyde dihydrochloride with sodium cyanoborohydride .


Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds can vary widely. For example, “3-(2-Aminoethoxy)pyridin-2-ol dihydrochloride” has been described in the literature, but specific properties were not provided .

Scientific Research Applications

Scientific Research Applications of 3-(2-Aminoethoxy)-5-chloropyridine Dihydrochloride

  • Synthesis and Preparation Techniques

    • An efficient large-scale synthesis of 2-amino-4-chloropyridine has been developed, a compound related to this compound, demonstrating advancements in synthesis methods for similar compounds (Gudmundsson et al., 1997).
    • The structure of 2-amino-5-chloropyridine, a close relative of the compound , has been analyzed in various forms, contributing to the understanding of molecular structures related to this compound (Anagnostis & Turnbull, 1998).
  • Supramolecular and Crystallographic Studies

    • Research on the synthesis of 2-amino-5-chloropyridine and its cocrystal with 3-methylbenzoic acids reveals insights into molecular interactions and crystallography, relevant to understanding the properties of similar compounds like this compound (Thanigaimani et al., 2015).
  • Chemical Reactions and Derivatives

    • Studies on the selective amination of polyhalopyridines, including compounds structurally similar to this compound, offer insights into chemical reaction processes and the creation of derivatives (Ji et al., 2003).
  • Molecular Docking and Biological Evaluation

    • The synthesis and biological evaluation of dihydropyridine analogs, which include structures related to this compound, provide valuable information on their potential biological activity and applications in medicinal chemistry (Saddala & Pradeepkiran, 2019).
  • Vibrational Spectroscopy Studies

    • The experimental study on the vibrational spectra of 2-amino-5-chloropyridine, a compound related to this compound, contributes to the understanding of its molecular vibrations and structural analysis (Al-Otaibi, 2015).

Safety and Hazards

Safety data sheets for similar compounds indicate that they can be harmful if swallowed and may cause skin and eye irritation . They may also cause respiratory irritation and are toxic to aquatic life .

Future Directions

Research on similar compounds is ongoing, with potential applications in areas such as light-emitting diodes and wound dressing . The use of new additives with multi-functional groups, such as “2-(2-(2-Aminoethoxy)ethoxy)acetic acid”, has been suggested to facilitate the oriented growth of perovskite and passivate defects .

Properties

IUPAC Name

2-(5-chloropyridin-3-yl)oxyethanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClN2O.2ClH/c8-6-3-7(5-10-4-6)11-2-1-9;;/h3-5H,1-2,9H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AANGACWPCXIVSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC=C1Cl)OCCN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11Cl3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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